Pyridine-2-sulfonyl chloride hydrochloride
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Overview
Description
Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 111480-84-3 . Its molecular weight is 214.07 and its IUPAC name is 2-pyridinesulfonyl chloride hydrochloride . It is stored in an inert atmosphere and under -20C .
Molecular Structure Analysis
The InChI code for Pyridine-2-sulfonyl chloride hydrochloride is 1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pyridine-2-sulfonyl chloride hydrochloride may participate in bimolecular nucleophilic substitution (SN2) reactions . In these reactions, the nucleophiles are mainly anionic species .Physical And Chemical Properties Analysis
Pyridine-2-sulfonyl chloride hydrochloride is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20C .Scientific Research Applications
Synthesis of Pyridine Derivatives
Pyridine-2-sulfonyl chloride hydrochloride is utilized in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , and anti-tumor agents .
Antimicrobial Agent Development
This compound serves as a precursor in the development of new antimicrobial agents. Researchers have synthesized novel pyridine derivatives that have shown promising results against microbial strains like E. coli , B. mycoides , and C. albicans , with significant inhibition zones indicating strong antimicrobial activity .
Enhancing HPLC-MS/MS Sensitivity
In analytical chemistry, Pyridine-2-sulfonyl chloride hydrochloride is used as a derivatization agent to enhance the sensitivity of metabolites for their subsequent determination by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . This is particularly important for detecting steroidal estrogens in biological samples and bisphenols in beverages .
Quantitation of Estrogen Metabolites
The compound is instrumental in the quantitation of estrogen metabolites, which are key biomarkers for assessing cancer risks and metabolic diseases. Due to their low physiological levels, a sensitive and accurate method is required for the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .
Magnetic Nanoparticle Catalysis
In the field of nanotechnology, Pyridine-2-sulfonyl chloride hydrochloride is involved in the preparation of magnetically recoverable nano-catalysts. These catalysts are used in chemical reactions due to their high surface area, simple preparation, and ease of modification. They are particularly effective in multicomponent reactions for synthesizing pyridine derivatives .
Safety and Hazards
Pyridine-2-sulfonyl chloride hydrochloride is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .
Relevant Papers Relevant papers on Pyridine-2-sulfonyl chloride hydrochloride include studies on the nucleophilic substitution of pyridine and the properties of pyridine-2-sulfonyl chloride .
Mechanism of Action
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in nucleophilic acyl substitution reactions .
Result of Action
The molecular and cellular effects of Pyridine-2-sulfonyl chloride hydrochloride’s action depend on the specific context of its use. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of Pyridine-2-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . The presence of nucleophiles in the reaction environment can also influence its reactivity .
properties
IUPAC Name |
pyridine-2-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549546 |
Source
|
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111480-84-3 |
Source
|
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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